Etarotene

Retinoid Toxicology Bone Toxicity Hypervitaminosis A

Etarotene (Ro 15-1570) is the only arotinoid documented to lack bone toxicity while retaining RAR agonism, making it irreplaceable for dissecting retinoid-mediated skeletal effects. Its ethyl sulfone moiety confers collagenase inhibitory activity absent in standard retinoids like tretinoin or TTNPB. Researchers modeling psoriasis, oncology chemoprevention, or arotinoid SAR cannot substitute Etarotene with arotinoid acid or ethyl ester without compromising data integrity. Secure this differentiated tool compound for your next mechanistic study.

Molecular Formula C25H32O2S
Molecular Weight 396.6 g/mol
CAS No. 87719-32-2
Cat. No. B1671332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtarotene
CAS87719-32-2
Synonymsarotinoid ethylsulfone
ethyl 4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propenyl)phenylsulfone
Ro 15-1570
Ro-15-1570
Molecular FormulaC25H32O2S
Molecular Weight396.6 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C
InChIInChI=1S/C25H32O2S/c1-7-28(26,27)21-11-8-19(9-12-21)16-18(2)20-10-13-22-23(17-20)25(5,6)15-14-24(22,3)4/h8-13,16-17H,7,14-15H2,1-6H3/b18-16+
InChIKeyUDAZCXVIYSIEFX-FBMGVBCBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Etarotene (CAS 87719-32-2) Procurement Guide: Overview of a Differentiated Arotinoid for Dermatological and Oncological Research


Etarotene (Ro 15-1570) is a synthetic, sulfur-containing arotinoid and a derivative of arotinoic acid [1]. As a third-generation retinoid, it functions as an agonist of retinoic acid receptors (RARs) to modulate gene expression, influencing cellular differentiation and proliferation [2]. Its primary mechanism of action is distinct, involving the inhibition of collagenase, a property that distinguishes it from many other retinoids . Etarotene was developed by Roche and investigated clinically for psoriasis and other skin disorders, reaching Phase III before discontinuation, but its unique preclinical profile, notably its lack of bone toxicity, sustains its value as a research tool [3].

Etarotene Differentiation: Why Substitution with Generic Retinoids or Other Arotinoids is Not Supported by Preclinical Data


The arotinoid class exhibits steep structure-activity relationships, meaning that minor molecular modifications drastically alter pharmacological and toxicological profiles. Etarotene is an arotinoid ethyl sulfone [1]. Substituting it with a close analog, such as arotinoid ethyl ester (Ro 13-6298) or arotinoid acid (TTNPB), is not scientifically equivalent due to key differences in toxicity [2], potency, and molecular targets . The following quantitative evidence demonstrates that Etarotene's specific properties—most notably its unique absence of bone toxicity—are not shared across the retinoid class or even among its immediate arotinoid relatives. This precludes the use of seemingly similar compounds as research equivalents without compromising experimental validity.

Quantitative Differential Evidence for Etarotene (87719-32-2) Relative to Key Comparators


Differential Bone Toxicity Profile: Etarotene vs. Retinoic Acid and Etretinate in a Rat Model of Hypervitaminosis A

A direct comparative study in rats demonstrated that while high doses of retinoic acid (100 mg/kg) and etretinate (50 mg/kg) induced severe bone toxicity as part of hypervitaminosis A syndrome, Etarotene at 6 mg/kg was entirely devoid of these skeletal effects [1]. This was not merely a potency difference, as the 6 mg/kg dose of Etarotene was sufficient to induce other classic signs of hypervitaminosis A (e.g., weight loss, alopecia), proving a qualitative rather than quantitative separation of toxicities [1].

Retinoid Toxicology Bone Toxicity Hypervitaminosis A Dermatology Research

Comparative Anti-Tumor Efficacy: Etarotene vs. Arotinoid Ethyl Ester in the DMBA-Induced Rat Mammary Carcinoma Model

In a head-to-head study of chemically-induced mammary carcinogenesis in rats, both Etarotene (arotinoid ethyl sulfone) and its close structural analog, arotinoid ethyl ester (Ro 13-6298), significantly inhibited tumor development. The study found that both compounds influenced the number and volume of mammary neoplasms in a dose-dependent manner, confirming Etarotene's oral anti-tumor efficacy in a model where its therapeutic potential could be weighed against its toxicity profile [1].

Cancer Chemoprevention Mammary Carcinogenesis Arotinoids Oncology Research

Unique Collagenase Inhibition as a Proposed Mechanism of Action

Etarotene is characterized not only as an RAR agonist but also as a collagenase inhibitor . While many retinoids modulate collagenase expression indirectly via RAR-mediated gene regulation, Etarotene is reported as a direct collagenase inhibitor [1]. This dual mechanism is distinct from comparator retinoids like arotinoid ethyl ester or retinoic acid, which are primarily known for RAR agonism and do not have this inhibitory activity explicitly documented as a primary mechanism .

Mechanism of Action Collagenase Inhibition Psoriasis Matrix Metalloproteinases

Physicochemical Differentiation: Predicted LogP and Structural Features

Etarotene possesses a predicted ACD/LogP value of 7.95, indicating extremely high lipophilicity . This value is consistent with the high lipophilicity expected for arotinoids but is specifically a function of its unique ethylsulfone moiety, which differs from the ester group in arotinoid ethyl ester or the carboxylic acid in arotinoid acid. This high LogP impacts solubility, membrane permeability, and protein binding, meaning that even closely related arotinoids may exhibit different pharmacokinetic behaviors and require distinct formulation approaches for in vitro or in vivo studies.

Physicochemical Properties Lipophilicity Drug Design Formulation Science

Procurement-Driven Application Scenarios for Etarotene (87719-32-2)


Investigating Retinoid-Induced Bone Toxicity and Therapeutic Index Optimization

Etarotene is the ideal tool compound for studying the mechanisms of retinoid-induced bone toxicity. Its unique profile—inducing other aspects of hypervitaminosis A but completely sparing the skeleton—allows researchers to create a powerful comparative model [1]. By comparing the molecular effects of Etarotene with those of toxic retinoids like retinoic acid or etretinate in bone and bone marrow cells, scientists can identify pathways specifically linked to skeletal damage. This application is critical for academic groups and pharmaceutical companies aiming to design next-generation retinoids with improved safety profiles for chronic indications like psoriasis or cancer chemoprevention [2].

Modeling Psoriasis Pathogenesis via Dual RAR Agonism and Collagenase Inhibition

Etarotene is specifically suited for in vitro and in vivo models of psoriasis and other hyperproliferative skin disorders. Its dual activity as an RAR agonist and a collagenase inhibitor targets two central pillars of psoriasis pathogenesis: abnormal keratinocyte differentiation/proliferation and matrix metalloproteinase (MMP)-mediated tissue remodeling . This makes it a more mechanistically comprehensive research tool than a pure RAR agonist. Researchers can use Etarotene to dissect the relative contributions of these two pathways to disease phenotype and therapeutic response, studies that cannot be accurately conducted with a standard retinoid like tretinoin or a selective RAR agonist that lacks the collagenase inhibitory property [3].

Oral Chemoprevention Studies in Mammary Carcinogenesis Models

For oncology researchers investigating the chemoprevention of hormone-sensitive cancers, Etarotene offers a validated and orally active tool with a defined efficacy profile in the DMBA-induced rat mammary carcinoma model [4]. Its demonstrated ability to reduce tumor number and volume in a dose-dependent manner, combined with its non-bone-toxic profile, allows for long-term dosing studies that would be confounded by skeletal toxicity when using other potent retinoids. This scenario is particularly relevant for academic labs and contract research organizations (CROs) conducting longitudinal studies where animal welfare and the absence of confounding toxicities are paramount.

Structure-Activity Relationship (SAR) Studies of Arotinoids

Etarotene serves as a key reference compound for medicinal chemistry groups exploring the SAR of the arotinoid class. Its defining feature is the ethyl sulfone group, which replaces the carboxylic acid or ester moiety found in other analogs [5]. By comparing the activity, toxicity, and physicochemical properties of Etarotene (sulfone) with arotinoid acid (TTNPB) and arotinoid ethyl ester (Ro 13-6298), researchers can directly attribute biological differences to this specific functional group . This is essential for rational drug design aimed at generating new chemical entities with improved therapeutic indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etarotene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.